![molecular formula C14H18O2 B14730145 Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- CAS No. 10500-86-4](/img/structure/B14730145.png)
Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-: is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where two hydrogen atoms are replaced by 2-methyl-2-propenyl groups attached through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzene with 2-methyl-2-propenyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl groups of the alcohol react with the hydrogen atoms on the benzene ring, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bonds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- can undergo oxidation reactions, where the 2-methyl-2-propenyl groups are converted to corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological activity and interactions with enzymes.
Industry: In the industrial sector, Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- can be used in the production of polymers and resins, where its chemical stability and reactivity are advantageous.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- involves its interaction with molecular targets through its ether linkages. These linkages can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (2-methyl-1-propenyl)-
- Benzene, (2-methyl-2-propenyl)-
- Benzene, [(2-methyl-2-propenyl)oxy]-
Comparison: Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- is unique due to the presence of two 2-methyl-2-propenyl groups attached through oxygen atoms. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming multiple hydrogen bonds. In contrast, similar compounds with only one 2-methyl-2-propenyl group or different substituents may exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
10500-86-4 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1,2-bis(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C14H18O2/c1-11(2)9-15-13-7-5-6-8-14(13)16-10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
InChI-Schlüssel |
WKKRVARGMNGLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC1=CC=CC=C1OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)

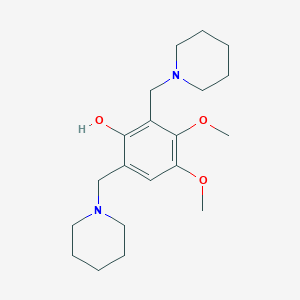
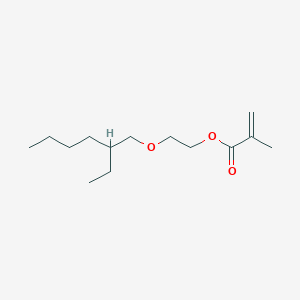
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
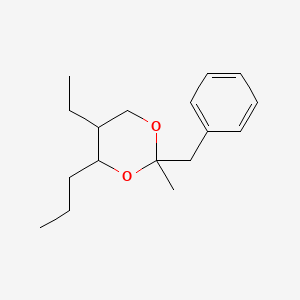
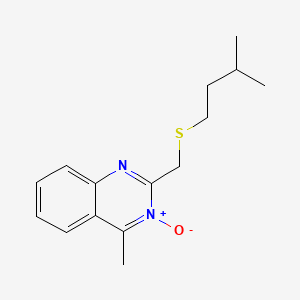
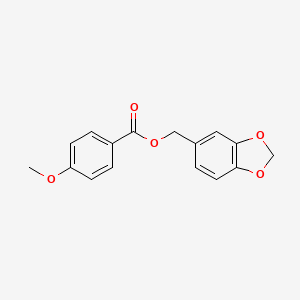

![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
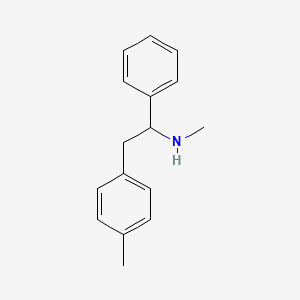
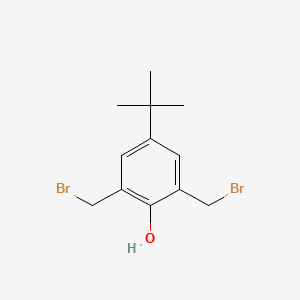
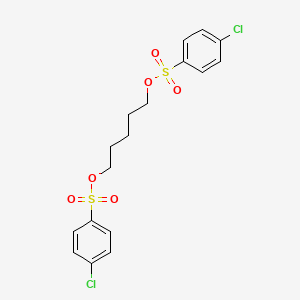
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
